N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 877653-63-9
Cat. No.: VC4786285
Molecular Formula: C23H21N3O4S2
Molecular Weight: 467.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877653-63-9 |
|---|---|
| Molecular Formula | C23H21N3O4S2 |
| Molecular Weight | 467.56 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H21N3O4S2/c1-13-7-14(2)9-16(8-13)26-22(28)21-17(5-6-31-21)25-23(26)32-11-20(27)24-15-3-4-18-19(10-15)30-12-29-18/h3-4,7-10H,5-6,11-12H2,1-2H3,(H,24,27) |
| Standard InChI Key | GKQQHIPZVDMXEF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5)C |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves:
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Formation of the thieno[3,2-d]pyrimidine core: This is typically achieved via cyclization reactions using precursors like thiourea or substituted pyrimidines.
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Introduction of the dimethylphenyl substituent: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
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Coupling with benzodioxole derivatives: The benzodioxole group can be introduced through amide bond formation using activated carboxylic acids or acyl chlorides.
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Final sulfanylacetamide linkage formation: This step might utilize thiol intermediates to attach the sulfanyl group to the acetamide backbone.
Characterization Techniques
The compound's structure can be confirmed using advanced spectroscopic methods:
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Nuclear Magnetic Resonance (NMR):
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Proton (H NMR) and Carbon (C NMR) spectra provide insights into the chemical environment of hydrogen and carbon atoms.
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Key signals include aromatic protons from the benzodioxole and dimethylphenyl groups and characteristic amide peaks.
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Infrared Spectroscopy (IR):
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Peaks corresponding to C=O (amide), C-S (sulfanyl), and aromatic C-H stretching vibrations.
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Mass Spectrometry (MS):
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Molecular ion peak confirms the molecular weight.
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Fragmentation patterns help identify substructures.
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X-ray Crystallography:
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Provides detailed three-dimensional structural information.
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Potential Applications
This compound's structure suggests potential applications in medicinal chemistry:
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Pharmacological Activity:
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The thieno[3,2-d]pyrimidine scaffold is known for its role in enzyme inhibition (e.g., kinase inhibitors).
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The benzodioxole moiety may contribute to antioxidant or anti-inflammatory properties.
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Drug Development:
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The compound could be explored as a lead molecule for designing inhibitors targeting cancer-related enzymes or microbial pathogens.
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Molecular Docking Studies:
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In silico studies can predict binding affinity to biological targets such as kinases or receptors.
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Comparative Analysis with Related Compounds
| Feature | Current Compound | Related Compounds |
|---|---|---|
| Core Structure | Thieno[3,2-d]pyrimidine | Oxadiazoles, pyrazoles |
| Functional Groups | Benzodioxole, sulfanylacetamide | Sulfonamides, hydrazones |
| Reported Applications | Potential enzyme inhibitor | Anti-inflammatory agents, anticancer drugs |
| Characterization Techniques | NMR, IR, MS | Similar techniques |
Research Gaps and Future Directions
While the compound shows promise based on its structure:
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No direct experimental studies or biological assays were found in current literature for this specific molecule.
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Further research should focus on:
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Biological activity screening (e.g., anti-cancer or anti-inflammatory assays).
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Toxicological profiling to assess safety.
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Future work could also involve structural modifications to enhance solubility or binding affinity for specific targets.
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